8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide
Description
8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a thieno[3,2-c]quinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:
- 8-Methoxy group: Enhances metabolic stability and modulates electronic properties of the quinoline ring .
- 3-Phenyl substitution: Contributes to hydrophobic interactions in target binding .
- N-[3-(Propan-2-yloxy)propyl]carboxamide side chain: Balances lipophilicity and solubility, influencing pharmacokinetics .
Thieno[3,2-c]quinolines are pharmacologically significant due to their anticancer, antibacterial, and kinase-inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, such as cyclin-dependent kinases (CDKs) or chemokine receptors .
Properties
IUPAC Name |
8-methoxy-3-phenyl-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-16(2)30-13-7-12-26-25(28)24-22(17-8-5-4-6-9-17)20-15-27-21-11-10-18(29-3)14-19(21)23(20)31-24/h4-6,8-11,14-16H,7,12-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAHPGTSQJFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a compound belonging to the thienoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of thienoquinoline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the following general steps:
- Formation of Thienoquinoline Core : The initial step often involves the cyclization of substituted thiophenes with quinolines or similar structures.
- Introduction of Functional Groups : Subsequent reactions introduce various functional groups, such as methoxy and carboxamide moieties, which are critical for enhancing biological activity.
- Final Modifications : The final product is purified and characterized using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that thienoquinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC).
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.
Case Studies
- In Vitro Studies : Research conducted by Elmongy et al. (2022) evaluated a series of thienoquinoline derivatives for their cytotoxic effects on MDA-MB-231 cells (a model for TNBC). The study reported that compounds similar to this compound exhibited IC50 values ranging from 20 to 30 µM, indicating potent inhibitory effects on tumor cell viability .
- Comparative Analysis : A comparative study highlighted that this compound's activity was comparable to established chemotherapeutics like paclitaxel (PTX), suggesting its potential as an alternative treatment option for resistant cancer types .
Data Tables
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism |
|---|---|---|---|
| This compound | 20-30 | MDA-MB-231 | EGFR/VEGF inhibition |
| Paclitaxel | 15 | MDA-MB-231 | Microtubule stabilization |
| Compound X | 25 | MDA-MB-231 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienoquinoline Core
The following analogs differ in substituents on the quinoline or thiophene rings, impacting biological activity:
Structural Insights :
- Methoxy vs. Chloro at C8 : Methoxy groups reduce electrophilicity compared to chloro, decreasing reactivity but improving metabolic stability .
- Side Chain Modifications : Propan-2-yloxypropyl (target compound) offers intermediate lipophilicity compared to phenylpropyl (more hydrophobic) or ethoxypropyl (more polar) .
Pharmacological Activity Comparisons
Kinase Inhibition
- Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Exhibits selective CDK5/p25 inhibition (IC₅₀ = 12 nM) due to the aminoethyl side chain’s hydrogen-bonding capacity .
- N-[3-(Diethylamino)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide: Shows moderate activity against CXCR7 (IC₅₀ = 2210 nM), attributed to the diethylamino group’s bulk .
Cytotoxicity
- Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate: Displays IC₅₀ = 1.2 µM against MCF-7 cells via topoisomerase II inhibition .
- 8-Chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide: Enhanced activity (IC₅₀ = 0.8 µM) due to fluorophenyl’s electron-withdrawing effects .
Target Compound : Methoxy and phenyl groups may shift the mechanism toward kinase inhibition rather than direct DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
